molecular formula C35H36N2O14 B039356 Pradimicin B CAS No. 117704-66-2

Pradimicin B

Cat. No. B039356
M. Wt: 708.7 g/mol
InChI Key: DHQWPIXFALDZDJ-LPEZYDJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin B is a glycopeptide antibiotic that was first isolated from Actinomadura hibisca in 1994. It has a unique structure and exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and viruses. Due to its broad-spectrum activity and low toxicity, Pradimicin B has attracted significant attention from the scientific community as a potential therapeutic agent.

Scientific Research Applications

  • Antifungal Applications :

    • Pradimicin B, as part of the pradimicin class, has shown broad-spectrum in vitro antifungal activity against pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and others. This is due to its unique mechanism of action involving specific binding to terminal D-mannosides of the fungal cell wall, leading to the disruption of the fungal cell membrane (Walsh & Giri, 2005).
  • Glycobiological Research Applications :

    • Research has been focusing on pradimicins for their specific binding to d-mannose, highlighting their potential as tools in glycobiological research. Recent advancements in suppressing their aggregation have opened new possibilities for practical applications in this field (Nakagawa & Ito, 2022).
  • Biosynthetic Insights :

    • Genetic studies on the biosynthesis of pradimicin A have revealed the involvement of glycosyltransferases PdmQ and PdmS, which are critical for the attachment of sugar moieties that are essential for the biological activity of pradimicins (Jha et al., 2015).
  • Anti-HIV Potential :

    • Pradimicin A, closely related to Pradimicin B, demonstrates inhibitory activity against HIV by interacting with the virus's gp120 glycoprotein. This makes it a promising candidate for further investigation in the treatment of HIV (Balzarini et al., 2006).
  • Antineoplastic Effects :

    • Pradimicin-IRD, another derivative in the pradimicin family, has shown antineoplastic effects by inducing DNA damage in colon cancer cells. This suggests a potential use of pradimicins in cancer therapy (Almeida et al., 2019).

properties

CAS RN

117704-66-2

Product Name

Pradimicin B

Molecular Formula

C35H36N2O14

Molecular Weight

708.7 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C35H36N2O14/c1-10-6-17-22(28(42)19(10)33(46)37-11(2)34(47)48)21-15(27(41)32(17)51-35-31(45)30(44)24(36-4)12(3)50-35)9-16-23(29(21)43)26(40)14-7-13(49-5)8-18(38)20(14)25(16)39/h6-9,11-12,24,27,30-32,35-36,38,41-45H,1-5H3,(H,37,46)(H,47,48)/t11-,12-,24+,27+,30+,31-,32+,35+/m1/s1

InChI Key

DHQWPIXFALDZDJ-LPEZYDJLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC

Other CAS RN

117704-66-2

synonyms

pradimicin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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